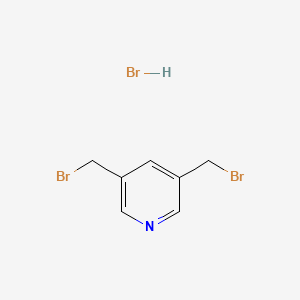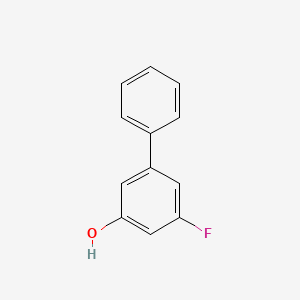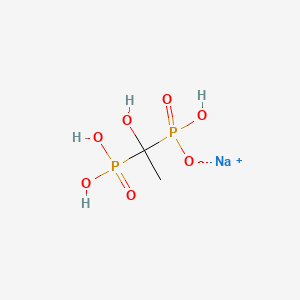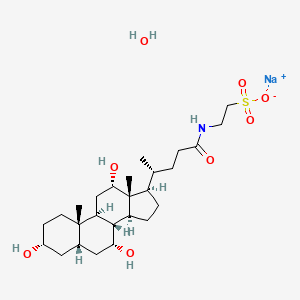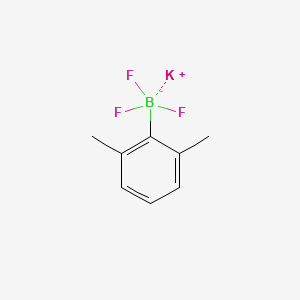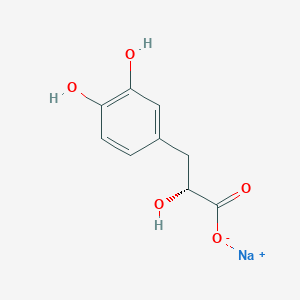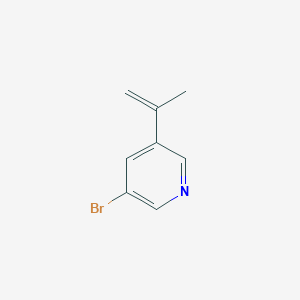
3-Bromo-5-(prop-1-en-2-yl)pyridine
描述
The compound of interest, 3-Bromo-5-(prop-1-en-2-yl)pyridine, is a brominated pyridine derivative. Pyridine derivatives are known for their significance in organic chemistry due to their utility in various chemical reactions and as building blocks for more complex molecules. The presence of a bromine atom and a propenyl group in the compound suggests potential reactivity and applications in synthetic chemistry .
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported, indicating the versatility of brominated pyridines in forming different structures under varying conditions . Additionally, copper-mediated aerobic oxidative coupling has been utilized to synthesize 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides, demonstrating the potential for metal-catalyzed reactions in the synthesis of such compounds . These methods highlight the diverse synthetic routes available for brominated pyridine derivatives, including 3-Bromo-5-(prop-1-en-2-yl)pyridine.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been extensively studied using various techniques. For example, single crystal X-ray diffraction data has been used to investigate the molecular geometry of related compounds in the solid state, revealing insights into intermolecular interactions such as hydrogen bonding and π-π interactions . Density functional theory (DFT) studies have also been conducted to understand the electronic structure and properties of these molecules, with good correspondence found between experimental and theoretical data .
Chemical Reactions Analysis
Brominated pyridine derivatives participate in a range of chemical reactions. The presence of a bromine atom makes them suitable for further functionalization through carbon-carbon coupling reactions, as demonstrated in the synthesis of novel pyridine derivatives . These compounds can also undergo cyclization and bromination reactions to form imidazopyridines, which can be further transformed into other skeletons . The reactivity of these molecules makes them valuable intermediates in the synthesis of more complex chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. Spectroscopic techniques such as FT-IR and NMR spectroscopy have been employed to characterize these compounds . Computational studies, including DFT and time-dependent DFT (TD-DFT), have provided insights into their vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties . Additionally, the antimicrobial activities of some brominated pyridines have been tested, indicating potential biological relevance .
科学研究应用
Summary of the Application
“3-Bromo-5-(prop-1-en-2-yl)pyridine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have significant biological and therapeutic value, particularly in medicinal applications .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of α-bromoketones and 2-aminopyridine under different conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free . On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
Results or Outcomes
The versatile 3-bromoimidazopyridines could be further transferred to other skeletons . This method provides a convenient way to synthesize these two kinds of structures from the same starting materials .
2. Synthesis of Novel 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides
Summary of the Application
A series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized . These compounds were prepared in good yields by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . The latter ones were prepared in good yields by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol .
Results or Outcomes
The structures of the title compounds were determined by IR, 1H NMR, and HRMS . Their insecticidal and fungicidal activities were evaluated by larvicidal test against oriental armyworm and the mycelium growth rate method, respectively .
3. Biological Potential of Indole Derivatives
Summary of the Application
Indole derivatives, which can be synthesized from “3-Bromo-5-(prop-1-en-2-yl)pyridine”, have significant biological and therapeutic value . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Methods of Application or Experimental Procedures
The synthesis of indole derivatives involves various methods, including the reaction of aniline, phenanthrene aldehydes, and vinyl pyrrolidone . The in vitro antimicrobial potential of these derivatives is evaluated against various bacterial strains by the micro broth dilution assay method .
Results or Outcomes
The indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
4. Synthesis of Quinoline Derivatives
Summary of the Application
Quinoline derivatives, which can be synthesized from “3-Bromo-5-(prop-1-en-2-yl)pyridine”, have significant therapeutic potential . These compounds are prepared in good yields by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . The latter ones were prepared in good yields by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol .
Results or Outcomes
The structures of the title compounds were determined by IR, 1H NMR, and HRMS . Their insecticidal and fungicidal activities were evaluated by larvicidal test against oriental armyworm and the mycelium growth rate method, respectively .
5. Biological Potential of Indole Derivatives
Summary of the Application
Indole derivatives, which can be synthesized from “3-Bromo-5-(prop-1-en-2-yl)pyridine”, have significant biological and therapeutic value . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Methods of Application or Experimental Procedures
The synthesis of indole derivatives involves various methods, including the reaction of aniline, phenanthrene aldehydes, and vinyl pyrrolidone . The in vitro antimicrobial potential of these derivatives is evaluated against various bacterial strains by the micro broth dilution assay method .
Results or Outcomes
The indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
6. Synthesis of Quinoline Derivatives
Summary of the Application
Quinoline derivatives, which can be synthesized from “3-Bromo-5-(prop-1-en-2-yl)pyridine”, have significant therapeutic potential . These compounds are prepared in good yields by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . The latter ones were prepared in good yields by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol .
Results or Outcomes
The structures of the title compounds were determined by IR, 1H NMR, and HRMS . Their insecticidal and fungicidal activities were evaluated by larvicidal test against oriental armyworm and the mycelium growth rate method, respectively .
安全和危害
属性
IUPAC Name |
3-bromo-5-prop-1-en-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFYCJVNLMTQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634075 | |
| Record name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(prop-1-en-2-yl)pyridine | |
CAS RN |
40472-88-6 | |
| Record name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

